![molecular formula C13H18ClF3N2 B2929589 N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride CAS No. 1049778-21-3](/img/structure/B2929589.png)

N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

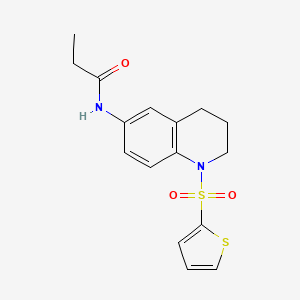

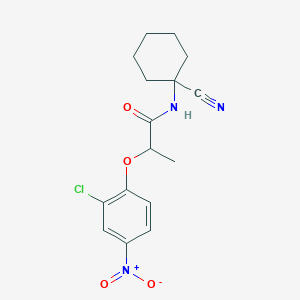

“N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride” is a complex organic compound. The molecule contains an amino group (-NH2), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a cyclohexyl group (a ring of 6 carbon atoms with single bonds). The “hydrochloride” part suggests that this compound is a salt of hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic distribution in the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The amino group is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Properties of Fluorinated Polyimides

Aromatic diamines with trifluoromethyl groups have been utilized in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility in a variety of organic solvents and demonstrate good mechanical properties and thermal stability. The incorporation of trifluoromethyl groups into the polyimides results in materials with better solubility, lighter color, lower dielectric constants, and moisture absorptions compared to nonfluorinated counterparts, making them suitable for high-performance applications in electronics and aerospace industries (Yang, Su, & Hsiao, 2004).

Metabolic Activation by Human Sulfotransferase(s)

Research into the metabolic activation of N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases (STs) provides insights into the role of these enzymes in bioactivation processes. These studies help in understanding the metabolic pathways that may lead to carcinogenesis and offer a basis for developing strategies to mitigate such risks (Chou, Lang, & Kadlubar, 1995).

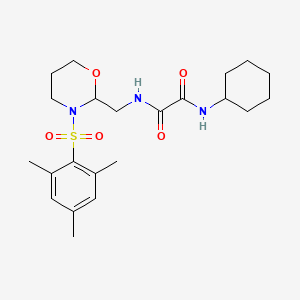

Conformational Analysis of Saturated Benzoxazaphosphinine Oxides

The synthesis and conformational analysis of saturated benzoxazaphosphinine oxides, involving N-substituted cyclohexylamines, contribute to the understanding of stereochemistry and conformations of these compounds. Such studies are pivotal in the design of new phosphorus-containing ligands and materials with potential applications in catalysis and material science (Kivelä et al., 2005).

Novel Sulfonated Nanofiltration Membranes

The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers demonstrates advances in water treatment technologies. These membranes show improved water flux and dye rejection capabilities, highlighting their potential for industrial applications in water purification and the treatment of dye solutions (Liu et al., 2012).

Generation and Reactivity of the 4-Aminophenyl Cation

The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline have been explored, providing valuable information on the photochemical behavior of aromatic amines. Such studies are essential for understanding the mechanisms of photochemical reactions and their potential applications in synthetic chemistry (Guizzardi et al., 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h6-8,10,18H,1-5,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAUEIGXHRCPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)

![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)